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molecular formula C13H12FNO3 B1322124 Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 954230-39-8

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1322124
M. Wt: 249.24 g/mol
InChI Key: QQZTUBJEZZHCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975397B2

Procedure details

To a suspension of 4-fluoro-benzaldehyde oxime (1.39 g, 10.0 mmol) in DMF (10 mL) was added portionwise within 5 minutes at 15 to 20° C. N-chlorosuccinimide (1.36 g, 10.0 mmol) and the resulting mixture was stirred at room temperature for 90 minutes. The yellow solution (containing N-Hydroxy-4-fluoro-benzenecarboximidoyl chloride) was then treated within 2 minutes at room temperature with a solution of ethyl-3-(1-pyrrolidino)crotonate (1.89 g, 10.0 mmol) in 5 mL of DMF and the resulting solution was stirred at room temperature for 28 hours. The mixture was diluted with water (25 mL) and subsequently extracted with ethyl acetate (4×25 mL). The combined organic layers were washed with 1 M HCl (2×25 mL) and water (2×25 mL), dried over Na2SO4 and subsequently concentrated to dryness (45° C./25 mbar) to afford 2.37 g (95%) of the title ester as a brownish solid with a purity of 100% (by GC) and 97% (by HPLC).
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl-3-(1-pyrrolidino)crotonate
Quantity
1.89 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.ClN1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=O.ON=C(Cl)[C:22]1[CH:27]=CC(F)=CC=1.CN(C=[O:34])C>O>[CH2:27]([O:34][C:16]([C:15]1[C:6]([C:5]2[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)=[N:7][O:8][C:14]=1[CH3:13])=[O:17])[CH3:22]

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
FC1=CC=C(C=NO)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CC=C(C=C1)F)Cl
Step Four
Name
ethyl-3-(1-pyrrolidino)crotonate
Quantity
1.89 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise within 5 minutes at 15 to 20° C
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with ethyl acetate (4×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 M HCl (2×25 mL) and water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated to dryness (45° C./25 mbar)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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